molecular formula C13H14N2O2S B1616554 1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide CAS No. 331847-60-0

1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide

Cat. No. B1616554
CAS RN: 331847-60-0
M. Wt: 262.33 g/mol
InChI Key: HCHYUCULUBVPKD-UHFFFAOYSA-N
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Description

1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide is a chemical compound with the CAS Number: 331847-60-0 and Linear Formula: C13H14N2O2S . It has been extensively researched in recent years.


Molecular Structure Analysis

The molecular formula of this compound is C13H14N2O2S . Its molecular weight is 262.33 g/mol.

Scientific Research Applications

Proton Brake Mechanism

A study by Furukawa et al. (2020) explored a relayed proton brake mechanism in derivatives of N-Pyridyl-2-iso-propylaniline, where the addition of methane sulfonic acid led to selective protonation, significantly decelerating rotation rates around bonds. This finding suggests the compound's utility in molecular motion control, which could have implications in the development of novel molecular machines and sensors Furukawa et al., 2020.

Synthesis and Chemical Transformations

Research by Králová et al. (2019) on the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides yielded chiral pyrrolidin-3-ones, showcasing the compound's role in the synthesis of complex molecules with potential pharmacological applications Králová et al., 2019.

Catalysis

A study on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts by Ruff et al. (2016) illustrates the compound's utility in catalysis, particularly in transfer hydrogenation reactions. This research highlights its potential in making chemical processes more efficient and environmentally friendly Ruff et al., 2016.

Ligand Design for Metal Coordination

Research by Jacobs et al. (2013) on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their potential as ligands for metal coordination. This work contributes to the field of coordination chemistry and could have implications for the development of new materials and catalysts Jacobs et al., 2013.

Electrochemical Applications

A study on using phenyl methanesulfonate as an electrolyte additive to enhance the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells at low temperatures by Lin et al. (2019) indicates the compound's relevance in improving energy storage systems. This research suggests its application in enhancing the efficiency and durability of lithium-ion batteries Lin et al., 2019.

Mechanism of Action

While the specific mechanism of action for 1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide is not mentioned in the retrieved data, sulfonamide-based compounds are generally known for their antimicrobial properties .

properties

IUPAC Name

1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-18(17,11-13-4-2-1-3-5-13)15-10-12-6-8-14-9-7-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHYUCULUBVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349960
Record name 1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331847-60-0
Record name 1-phenyl-N-(pyridin-4-ylmethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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